CWP232228

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

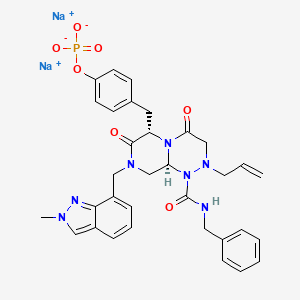

disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N7O7P.2Na/c1-3-16-38-22-30(41)39-28(17-23-12-14-27(15-13-23)47-48(44,45)46)32(42)37(20-26-11-7-10-25-19-36(2)35-31(25)26)21-29(39)40(38)33(43)34-18-24-8-5-4-6-9-24;;/h3-15,19,28-29H,1,16-18,20-22H2,2H3,(H,34,43)(H2,44,45,46);;/q;2*+1/p-2/t28-,29-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMKZLQVDAGSOA-GDUXWEAWSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)CN3CC4N(C(C3=O)CC5=CC=C(C=C5)OP(=O)([O-])[O-])C(=O)CN(N4C(=O)NCC6=CC=CC=C6)CC=C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C2C=CC=C(C2=N1)CN3C[C@H]4N([C@H](C3=O)CC5=CC=C(C=C5)OP(=O)([O-])[O-])C(=O)CN(N4C(=O)NCC6=CC=CC=C6)CC=C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N7Na2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Target of CWP232228: A Technical Guide to a Novel Wnt/β-Catenin Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CWP232228 is a novel small-molecule inhibitor that has demonstrated significant therapeutic potential in preclinical cancer models. This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the downstream cellular consequences of its activity. The primary molecular target of this compound is the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors within the nucleus. By disrupting this critical interaction, this compound effectively antagonizes the canonical Wnt/β-catenin signaling pathway, a key driver in numerous human cancers. This guide summarizes the available quantitative data, details the experimental protocols used to elucidate its function, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and the Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers, including colorectal, liver, breast, and others.[1][2] The central event in canonical Wnt signaling is the stabilization and nuclear accumulation of the transcriptional coactivator β-catenin. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its Frizzled (FZD) receptor and LRP5/6 co-receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.

Once in the nucleus, β-catenin binds to the TCF/LEF family of transcription factors, displacing transcriptional repressors and recruiting co-activators to initiate the transcription of a wide array of target genes. These target genes are involved in critical cellular processes such as proliferation (e.g., c-Myc, Cyclin D1), survival, and differentiation.

This compound is a synthetic small molecule designed to specifically inhibit this pathway at its most downstream point: the interaction between nuclear β-catenin and TCF.[1][3] This targeted approach offers the potential for high specificity and reduced off-target effects compared to inhibitors that act further upstream in the pathway.

Molecular Target and Mechanism of Action

The definitive molecular target of this compound is the interaction between the armadillo repeat domain of β-catenin and the TCF/LEF transcription factors.[1][3] By antagonizing this binding, this compound prevents the formation of the active transcriptional complex, thereby inhibiting the expression of Wnt target genes.[1][2] This leads to a cascade of anti-tumor effects, including:

-

Inhibition of Cell Proliferation: By downregulating the expression of key cell cycle regulators like Cyclin D1 and c-Myc, this compound induces cell cycle arrest, primarily at the G1 phase, and inhibits the proliferation of cancer cells.[2]

-

Induction of Apoptosis: this compound treatment has been shown to induce programmed cell death in cancer cells.[2]

-

Targeting of Cancer Stem Cells (CSCs): The Wnt/β-catenin pathway is crucial for the maintenance of cancer stem cells, a subpopulation of tumor cells responsible for tumor initiation, metastasis, and relapse. This compound has been shown to preferentially inhibit the growth and self-renewal capacity of CSCs in various cancer models, including liver and breast cancer.[1] This is often associated with a reduction in the population of cells expressing CSC markers such as aldehyde dehydrogenase (ALDH).[1]

It is important to note that while the functional interaction is well-characterized, the precise binding site of this compound on β-catenin or TCF has not been publicly disclosed in the available literature, and no co-crystal structures have been published to date.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound from various published studies.

| Parameter | Cell Line | Cancer Type | Value | Reference |

| IC50 (Cell Proliferation) | HCT116 | Colon Cancer | 4.81 µM (24h), 1.31 µM (48h), 0.91 µM (72h) | [2] |

| IC50 (Cell Proliferation) | 4T1 | Mouse Breast Cancer | ~2 µM (48h) | [4] |

| IC50 (Cell Proliferation) | MDA-MB-435 | Human Breast Cancer | ~0.8 µM (48h) | [4] |

| IC50 (Cell Proliferation) | Hep3B | Liver Cancer | 2.566 µM (48h) | [4] |

| IC50 (Cell Proliferation) | Huh7 | Liver Cancer | 2.630 µM (48h) | [4] |

| IC50 (Cell Proliferation) | HepG2 | Liver Cancer | 2.596 µM (48h) | [4] |

Signaling Pathways and Experimental Workflows

Wnt/β-Catenin Signaling Pathway and Point of this compound Intervention

Caption: this compound inhibits the Wnt/β-catenin pathway by preventing β-catenin from binding to TCF/LEF.

General Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating the in vitro efficacy and mechanism of action of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are based on standard laboratory procedures and information gleaned from publications citing this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Luciferase Reporter Assay (TOP/FOPFlash)

This assay measures the transcriptional activity of the TCF/LEF transcription factors. The TOPFlash reporter contains multiple TCF binding sites upstream of a luciferase gene, while the FOPFlash reporter contains mutated, non-functional TCF binding sites and serves as a negative control.

Materials:

-

Cancer cells (e.g., Hep3B, HCT116)

-

TOPFlash and FOPFlash reporter plasmids

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 24-well plate to be 70-80% confluent at the time of transfection.

-

Transfection: Co-transfect cells with either the TOPFlash or FOPFlash plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis: Wash the cells once with PBS and lyse the cells using the passive lysis buffer provided with the assay kit.

-

Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the dual-luciferase assay manufacturer's protocol.

-

Data Analysis: Normalize the TOPFlash and FOPFlash firefly luciferase activity to the Renilla luciferase activity. The final reported activity is the ratio of TOPFlash to FOPFlash activity.

Western Blot Analysis

This technique is used to detect changes in the protein levels of key components and targets of the Wnt/β-catenin pathway.

Materials:

-

This compound-treated and control cell lysates

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-LEF1, anti-c-Myc, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control.

Flow Cytometry for ALDH Activity

This assay is used to identify and quantify the cancer stem cell population based on the activity of aldehyde dehydrogenase (ALDH), a marker for CSCs in many cancers.

Materials:

-

Single-cell suspension of treated and control cells

-

ALDEFLUOR™ kit (contains the ALDH substrate and inhibitor)

-

Flow cytometer

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from this compound-treated and control cells.

-

Staining: Resuspend the cells in the ALDEFLUOR™ assay buffer containing the activated ALDH substrate. For each sample, prepare a control tube containing the ALDH inhibitor, diethylaminobenzaldehyde (DEAB).

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The DEAB-treated sample is used to set the gate for the ALDH-positive population.

-

Data Analysis: Quantify the percentage of ALDH-positive cells in the total cell population for both treated and control samples.

Conclusion

This compound is a potent and specific inhibitor of the Wnt/β-catenin signaling pathway, acting at the crucial downstream interaction between β-catenin and TCF/LEF transcription factors. This mechanism of action leads to the suppression of key oncogenic target genes, resulting in reduced cell proliferation, induction of apoptosis, and the preferential targeting of cancer stem cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the Wnt/β-catenin pathway with this compound. Further investigation into the precise binding interactions and continued evaluation in various preclinical and clinical settings will be critical in fully realizing the therapeutic promise of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biophysical Survey of Small-Molecule β-Catenin Inhibitors: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Wnt/β-catenin Small-molecule Inhibitor this compound Impairs Tumor Growth of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

CWP232228: A Targeted Approach to Eradicating Cancer Stem Cells by Disrupting Wnt/β-Catenin Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the ability to self-renew and differentiate, driving tumor initiation, progression, metastasis, and therapeutic resistance. The Wnt/β-catenin signaling pathway is a critical regulator of CSC maintenance and survival across various malignancies. CWP232228 is a novel small molecule inhibitor designed to specifically disrupt this pathway by antagonizing the binding of β-catenin to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors in the nucleus. This targeted inhibition leads to the downregulation of Wnt/β-catenin responsive genes, resulting in a preferential anti-tumor effect on CSCs. This technical guide provides a comprehensive overview of the effects of this compound on cancer stem cell markers, detailing its mechanism of action, experimental protocols, and quantitative data from preclinical studies.

Mechanism of Action: Inhibition of Wnt/β-catenin Signaling

This compound exerts its anti-cancer effects by directly targeting a key downstream event in the canonical Wnt/β-catenin signaling cascade. In cancer cells with aberrant Wnt signaling, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes involved in proliferation, survival, and stemness. This compound is a small molecule synthetic compound that has been shown to antagonize the binding of β-catenin to TCF in the nucleus.[1][2][3][4][5] This disruption prevents the transcriptional activation of Wnt target genes, leading to the suppression of CSC properties.[1][2][6]

References

- 1. m.ccnaonline.com [m.ccnaonline.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wnt/β-Catenin Small-Molecule Inhibitor this compound Preferentially Inhibits the Growth of Breast Cancer Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

CWP232228: A Novel Inhibitor of Tumor Progression via Wnt/β-Catenin Signaling Disruption

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CWP232228 is a potent, small-molecule inhibitor demonstrating significant promise in the preclinical setting for inhibiting tumor progression across various cancer types, including breast, liver, and colon cancer.[1][2][3] Its primary mechanism of action involves the disruption of the Wnt/β-catenin signaling pathway, a critical cascade often dysregulated in oncogenesis.[4] this compound antagonizes the binding of β-catenin to the T-cell factor (TCF) transcriptional complex in the nucleus, thereby downregulating the expression of key oncogenes.[2][5][6] Notably, this compound has shown preferential activity against cancer stem cells (CSCs), the subpopulation of tumor cells responsible for relapse and metastasis.[5][6][7] This technical guide provides a comprehensive overview of the core mechanisms, quantitative efficacy, and experimental methodologies related to this compound's role in oncology.

Core Mechanism of Action

This compound exerts its anti-tumor effects by directly targeting a downstream event in the canonical Wnt signaling pathway. In the absence of Wnt ligands, β-catenin is targeted for degradation by a destruction complex.[4] Upon pathway activation, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it binds to TCF/LEF transcription factors to drive the expression of target genes like c-Myc and Cyclin D1, which promote cell proliferation.[1][4][8]

This compound intervenes at this critical juncture by preventing the interaction between β-catenin and TCF.[2][5][6] This blockade leads to the suppression of Wnt/β-catenin-mediated transcription, resulting in decreased cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[1][8]

A novel aspect of this compound's mechanism involves the RNA-binding protein Sam68.[9][10] In cancer stem cells, this compound treatment induces the SUMOylation of Sam68, leading to the formation of a Sam68-CBP complex.[9] This complex disrupts the interaction between CBP and β-catenin, altering the transcriptional landscape of Wnt target genes and promoting apoptosis and differentiation in CSCs.[9][10][11]

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Caption: this compound's role in the Sam68-mediated pathway in CSCs.

Caption: A generalized workflow for in vivo xenograft studies.

Quantitative Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Citation |

| 4T1 | Mouse Breast Cancer | Not Specified | 2 | [5] |

| MDA-MB-435 | Human Breast Cancer | Not Specified | 0.8 | [5] |

| HCT116 | Human Colon Cancer | 24 hours | 4.81 | [8] |

| HCT116 | Human Colon Cancer | 48 hours | 1.31 | [8] |

| HCT116 | Human Colon Cancer | 72 hours | 0.91 | [8] |

| Hep3B | Human Liver Cancer | Not Specified | Approx. 50% inhibition at tested doses | [6] |

| Huh7 | Human Liver Cancer | Not Specified | Approx. 50% inhibition at tested doses | [6] |

| HepG2 | Human Liver Cancer | Not Specified | Approx. 50% inhibition at tested doses | [6] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cell Line | Cancer Type | Mouse Model | This compound Dose | Outcome | Citation |

| 4T1 & MDA-MB-435 | Breast Cancer | Murine Xenograft | 100 mg/kg (i.p.) | Significant reduction in tumor volume | [5] |

| Hep3B | Liver Cancer | NOD/SCID Mice | 100 mg/kg (i.p.) | Significant decrease in tumor size and weight | [6] |

| HCT116 | Colon Cancer | NOD-scid IL2Rgamma-null Mice | Not Specified | Inhibition of xenografted tumor growth | [1] |

Experimental Protocols

Luciferase Reporter Assay for Wnt/β-catenin Signaling

This assay quantitatively measures the transcriptional activity of the Wnt/β-catenin pathway.

-

Cell Seeding: Cancer cell lines (e.g., HCT116, Hep3B, 4T1) are seeded in multi-well plates.[1][5][6]

-

Transfection: Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid for normalization (e.g., Renilla luciferase).[1][5][6]

-

Treatment: After transfection, cells are treated with varying concentrations of this compound or a vehicle control. In some experiments, recombinant Wnt3a is added to stimulate the pathway.[5][6]

-

Lysis and Luminescence Measurement: Following incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The TOPFlash luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as a fold change relative to the control-treated cells.[1][5][6]

Western Immunoblotting

This technique is used to detect and quantify specific proteins involved in the signaling pathway.

-

Cell Lysis: Cells treated with this compound are lysed in RIPA buffer to extract total protein. Nuclear and cytoplasmic fractions can be separated using specific kits.[1][8][12]

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.[8][12]

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[8][12]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., β-catenin, LEF1, c-Myc, Cyclin D1, GAPDH, β-actin).[1][5][6] This is followed by incubation with a corresponding secondary antibody.[8][12]

-

Detection: The protein-antibody complexes are visualized using a chemiluminescent substrate and an imaging system.[8][12] Densitometric analysis is performed to quantify protein expression levels relative to a loading control.[8][12]

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is employed to analyze the effects of this compound on the cell cycle and apoptosis.

-

For Cell Cycle Analysis:

-

Cell Treatment and Harvesting: HCT116 cells are treated with this compound for a specified duration, then harvested.[1]

-

Fixation and Staining: Cells are fixed (e.g., with ethanol) and stained with a DNA-intercalating dye such as propidium iodide (PI).[8]

-

Analysis: The DNA content of individual cells is measured by a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1]

-

-

For Apoptosis Analysis:

-

Cell Treatment and Harvesting: Cells are treated with this compound and harvested.[8]

-

Staining: Cells are stained with Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells).[8]

-

Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[8]

-

In Vivo Xenograft Studies

Animal models are used to evaluate the in vivo anti-tumor efficacy of this compound.

-

Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^5 Hep3B cells or 1.0 x 10^6 HCT116 cells) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).[1][5][6]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.[1][6]

-

Treatment Administration: Mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 100 mg/kg) via intraperitoneal injection, while the control group receives a vehicle (e.g., PBS).[5][6]

-

Monitoring: Tumor volume and mouse body weight are monitored regularly throughout the study.[5][6]

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (e.g., for PCNA, TUNEL assay) to assess cell proliferation and apoptosis.[6]

Conclusion

This compound represents a promising therapeutic candidate that effectively targets the Wnt/β-catenin signaling pathway, a key driver in many cancers. Its ability to inhibit tumor growth, induce apoptosis, and preferentially target cancer stem cells in preclinical models provides a strong rationale for its continued development. The detailed mechanisms and experimental data presented in this guide offer a solid foundation for further research and the design of future clinical investigations.

References

- 1. Selective Wnt/β-catenin Small-molecule Inhibitor this compound Impairs Tumor Growth of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wnt/β-Catenin Small-Molecule Inhibitor this compound Preferentially Inhibits the Growth of Breast Cancer Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Selective Wnt/β-catenin Small-molecule Inhibitor this compound Impairs Tumor Growth of Colon Cancer | Anticancer Research [ar.iiarjournals.org]

- 9. Sam68 offers selectively aimed modulation of transcription in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sam68 Allows Selective Targeting of Human Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ar.iiarjournals.org [ar.iiarjournals.org]

CWP232228: A Technical Guide to Targeting Breast Cancer Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Breast cancer remains a significant global health challenge, with tumor recurrence and metastasis being major contributors to mortality. A subpopulation of cells within tumors, known as cancer stem cells (CSCs), are thought to be a driving force behind therapy resistance and disease relapse. These cells possess self-renewal capabilities and can differentiate into the heterogeneous cell types that comprise a tumor. The Wnt/β-catenin signaling pathway is a critical regulator of stem cell function and is frequently dysregulated in various cancers, including breast cancer. CWP232228 is a novel small molecule inhibitor that specifically targets this pathway, offering a promising therapeutic strategy against breast cancer stem cells.

This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy, and detailed experimental protocols for its investigation in a research setting.

Core Mechanism of Action

This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] Its primary mechanism involves antagonizing the binding of β-catenin to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors in the nucleus.[1][4] This interaction is a crucial final step in the canonical Wnt signaling cascade, which, upon activation, leads to the transcription of target genes involved in cell proliferation, survival, and differentiation. By disrupting the β-catenin-TCF complex, this compound effectively blocks the transcription of these downstream targets, thereby inhibiting the pro-tumorigenic effects of aberrant Wnt signaling.[1]

Signaling Pathway Modulation

This compound's primary therapeutic effect stems from its targeted inhibition of the Wnt/β-catenin signaling pathway, a critical regulator of cancer stem cell properties. Furthermore, research indicates a significant interplay between the Wnt/β-catenin and the Insulin-like Growth Factor-I (IGF-I) signaling pathways in breast cancer stem cells, which is also influenced by this compound.

Wnt/β-catenin Signaling Pathway Inhibition

The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. There, it binds to TCF/LEF transcription factors to initiate the transcription of target genes. This compound directly interferes with the binding of β-catenin to TCF/LEF, thus preventing the transcription of genes essential for stem cell maintenance and proliferation, such as LEF1.[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Wnt/β-Catenin Small-Molecule Inhibitor this compound Preferentially Inhibits the Growth of Breast Cancer Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

CWP232228: A Technical Guide to its Application in Liver Cancer Stem Cell Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC), the most common form of liver cancer, remains a significant clinical challenge due to high rates of recurrence and therapeutic resistance. A growing body of evidence points to the role of a subpopulation of cancer stem cells (CSCs) in driving tumor initiation, metastasis, and relapse.[1][2] These liver cancer stem cells (LCSCs) are often resistant to conventional therapies, making them a critical target for novel drug development.[1][2] CWP232228 is a small molecule inhibitor that has emerged as a promising agent for targeting LCSCs by modulating the Wnt/β-catenin signaling pathway, a key regulator of stemness.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its study in the context of liver cancer stem cells.

Mechanism of Action: Targeting the Wnt/β-catenin Pathway

This compound exerts its anti-cancer effects by specifically targeting the Wnt/β-catenin signaling pathway, which is frequently dysregulated in HCC.[1][2] In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, driving the expression of target genes involved in cell proliferation, survival, and stem cell self-renewal.

This compound functions by antagonizing the binding of β-catenin to TCF in the nucleus.[1][2][3] This disruption prevents the transcription of Wnt target genes, thereby inhibiting the pro-tumorigenic effects of aberrant Wnt/β-catenin signaling. By targeting this critical downstream node in the pathway, this compound can effectively suppress the self-renewal and tumorigenic potential of liver cancer stem cells.

Quantitative Data

The efficacy of this compound has been evaluated in several liver cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | IC50 (µM) | Reference |

| Hep3B | ~1.0 - 5.0 | [1] |

| Huh7 | Not explicitly stated, but effective | [1] |

| HepG2 | Not explicitly stated, but effective | [1] |

Note: The IC50 values are approximated from dose-response curves presented in the supplementary materials of the cited literature.

In vivo studies using xenograft models have also demonstrated the potent anti-tumor activity of this compound. Treatment with this compound has been shown to significantly inhibit tumor progression and reduce the expression of liver cancer stem cell markers.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on liver cancer stem cells.

Cell Culture

-

Cell Lines: Human hepatocellular carcinoma cell lines Hep3B, Huh7, and HepG2 are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTS Assay)

This assay is used to determine the cytotoxic effects of this compound.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 24, 48, and 72 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Sphere Formation Assay

This assay assesses the self-renewal capacity of liver cancer stem cells.

-

Procedure:

-

Dissociate monolayer cells into a single-cell suspension.

-

Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates.

-

Culture the cells in serum-free DMEM/F12 medium supplemented with B27, epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF).

-

Treat the cells with this compound at various concentrations.

-

After 7-10 days, count the number of spheres (typically >50 µm in diameter) and measure their size.

-

Flow Cytometry for ALDH and CD133 Markers

This method is used to identify and quantify the population of liver cancer stem cells based on the expression of specific markers.

-

Procedure:

-

Harvest cells and prepare a single-cell suspension.

-

For ALDH activity, use a commercial ALDEFLUOR™ kit according to the manufacturer's instructions. A specific inhibitor of ALDH, diethylaminobenzaldehyde (DEAB), is used as a negative control.

-

For CD133 staining, incubate the cells with a fluorescently labeled anti-CD133 antibody.

-

Analyze the stained cells using a flow cytometer to determine the percentage of ALDH-positive and CD133-positive cells.

-

Real-Time PCR (qPCR)

qPCR is used to measure the mRNA expression levels of stem cell markers.

-

Procedure:

-

Isolate total RNA from this compound-treated and control cells.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and primers for stem cell markers such as OCT4, KLF4, NANOG, and SOX2.

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

-

-

Primer Sequences (Example):

-

OCT4: Fwd: 5'-GACAGGGGGAGGGGAGGAGCTAGG-3', Rev: 5'-CTTCCCTCCAACCAGTTGCCCCAAAC-3'

-

SOX2: Fwd: 5'-GCCGAGTGGAAACTTTTGTCG-3', Rev: 5'-GGCAGCGTGTACTTATCCTTCT-3'

-

NANOG: Fwd: 5'-TTCCTTCCTCCATGGATCTG-3', Rev: 5'-TCTGCTGGAGGCTGAGGTAT-3'

-

KLF4: Fwd: 5'-CCACAGGCGAGAAACCTTAC-3', Rev: 5'-TGGGACTCAGGGGTCTTTTA-3'

-

Western Blot Analysis

This technique is used to detect changes in the protein levels of key components of the Wnt/β-catenin pathway and stem cell markers.

-

Procedure:

-

Lyse this compound-treated and control cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against β-catenin, TCF4, WNT1, and stem cell markers.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

In Vivo Xenograft Study

This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Procedure:

-

Subcutaneously inject a suspension of Hep3B cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flanks of immunodeficient mice (e.g., NOD/SCID).

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50-100 mg/kg) or vehicle control via intraperitoneal injection on a predetermined schedule.

-

Monitor tumor growth by measuring tumor volume regularly.

-

At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry, western blot).

-

Conclusion

This compound represents a promising therapeutic agent for the treatment of hepatocellular carcinoma by specifically targeting the liver cancer stem cell population. Its mechanism of action, centered on the inhibition of the Wnt/β-catenin signaling pathway, addresses a key driver of tumorigenesis and chemoresistance. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the pre-clinical efficacy and molecular effects of this compound, with the ultimate goal of translating these findings into improved clinical outcomes for patients with liver cancer.

References

The Efficacy of CWP232228 in Colorectal Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor CWP232228 and its effects on colorectal cancer (CRC) cell lines. The document synthesizes key findings on its mechanism of action, quantitative efficacy, and the experimental methodologies used to ascertain its therapeutic potential.

Introduction

Colorectal cancer remains a significant global health challenge, with a high percentage of cases linked to aberrant activation of the Wnt/β-catenin signaling pathway.[1][2][3] This pathway is crucial for cell proliferation, differentiation, and survival; its dysregulation is a hallmark of many CRC tumors.[1][2] this compound is a selective small-molecule inhibitor designed to target this pathway, offering a promising avenue for therapeutic intervention.[4][5][6] This document outlines the preclinical evidence for this compound's activity in CRC cell lines, focusing on its impact on the HCT116 human colon cancer cell line.

Quantitative Data Summary

The cytotoxic effects of this compound on the HCT116 colorectal cancer cell line have been quantified, demonstrating a concentration- and time-dependent inhibition of cell viability. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Cell Line | Treatment Duration | IC50 (μM) | Reference |

| HCT116 | 24 hours | 4.81 | [4] |

| HCT116 | 48 hours | 1.31 | [4] |

| HCT116 | 72 hours | 0.91 | [4] |

Mechanism of Action: Targeting the Wnt/β-catenin Pathway

This compound exerts its anti-tumor effects by directly targeting the Wnt/β-catenin signaling cascade. In CRC, the abnormal activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes promoting cell proliferation and survival.[1]

This compound has been shown to decrease the nuclear expression of β-catenin and inhibit its transcriptional activity.[4][6] This leads to a downstream reduction in the expression of key oncogenes, including:

-

c-Myc: A proto-oncogene that drives cell cycle progression.[4][5]

-

Cyclin D1: A critical regulator of the G1 phase of the cell cycle.[4][5]

-

Aurora Kinase A: A serine/threonine kinase involved in mitotic progression.[4][5]

-

Survivin: A member of the inhibitor of apoptosis (IAP) family of proteins.[4]

-

Cyclins D2 and D3: Also involved in cell cycle regulation.[4]

The inhibition of these targets leads to two primary cellular outcomes: the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily at the G1 phase.[4][5][6]

A crucial aspect of this compound's mechanism involves the protein Sam68 (Src associated in mitosis of 68 kDa).[7][8] In cancer stem cells, this compound induces the SUMOylation of Sam68, leading to the formation of a Sam68-CBP complex. This complex disrupts the interaction between CBP and β-catenin, thereby altering the transcriptional landscape of Wnt target genes and promoting apoptosis and differentiation.[8]

Caption: this compound signaling pathway in colorectal cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound in colorectal cancer cell lines.

Cell Culture

-

Cell Line: HCT116 human colon cancer cells were obtained from the American Type Culture Collection (ATCC).[6]

-

Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere containing 5% CO2.[6] Cells were passaged twice a week and used for experiments upon reaching approximately 80% confluency.[6]

Cell Viability Assay (MTS Assay)

-

Objective: To determine the cytotoxic effect of this compound on HCT116 cells.

-

Procedure:

-

HCT116 cells were seeded in 96-well plates.

-

After 24 hours, the cells were treated with varying concentrations of this compound (e.g., 0.1, 1.0, and 5.0 μM) or a vehicle control (DMSO).[4]

-

Cells were incubated for 24, 48, and 72 hours.[4]

-

At the end of the incubation period, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well according to the manufacturer's instructions.

-

The plates were incubated for a specified time to allow for the conversion of MTS to formazan by viable cells.

-

The absorbance was measured at 490 nm using a microplate reader.

-

Cell viability was expressed as a percentage of the control, and IC50 values were calculated using non-linear regression analysis.[4]

-

Western Immunoblotting

-

Objective: To analyze the expression levels of specific proteins involved in the Wnt/β-catenin pathway, apoptosis, and cell cycle regulation.

-

Procedure:

-

HCT116 cells were treated with this compound or vehicle control for a specified duration (e.g., 24 hours).[4]

-

Cells were harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentrations were determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was incubated with primary antibodies against target proteins (e.g., β-catenin, c-Myc, Cyclin D1, cleaved caspases, PARP, Bcl-2 family proteins) overnight at 4°C.[4]

-

After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

β-actin was used as a loading control to normalize protein expression.[4]

-

Apoptosis Assay (Flow Cytometry)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Procedure:

-

HCT116 cells were treated with this compound or vehicle control.

-

Cells were harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in annexin V binding buffer.

-

Cells were stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.[6]

-

The stained cells were analyzed by flow cytometry.

-

The percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis was quantified.

-

Cell Cycle Analysis (Flow Cytometry)

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Procedure:

-

HCT116 cells were treated with this compound or vehicle control.

-

Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

The fixed cells were washed with PBS and incubated with RNase A and PI.

-

The DNA content of the cells was analyzed by flow cytometry.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined.

-

Luciferase Reporter Assay

-

Objective: To measure the transcriptional activity of β-catenin.

-

Procedure:

-

HCT116 cells were transfected with a β-catenin-responsive luciferase reporter construct (e.g., TOP-Flash) or a control vector (e.g., FOP-Flash).[6]

-

After transfection, cells were treated with this compound or vehicle control.

-

Cells were lysed, and luciferase activity was measured using a luminometer.

-

The results were normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

-

References

- 1. Blocking the Wnt/β-catenin signaling pathway to treat colorectal cancer: Strategies to improve current therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic strategies targeting Wnt/β-catenin signaling for colorectal cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. Selective Wnt/β-catenin Small-molecule Inhibitor this compound Impairs Tumor Growth of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sam68 offers selectively aimed modulation of transcription in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Mechanism of CWP232228

A Small Molecule Inhibitor of the Wnt/β-Catenin Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to CWP232228, a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway. This compound has demonstrated significant anti-tumor activity in various cancer models by targeting cancer stem cells.

Chemical Structure and Identifiers

This compound is a synthetic small molecule compound.[1] Its chemical identity is defined by the following identifiers:

| Identifier | Value |

| Molecular Formula | C₃₃H₃₄N₇Na₂O₇P[2] |

| IUPAC Name | sodium 4-(((6S,9aS)-2-allyl-1-(benzylcarbamoyl)-8-((2,3-dihydrocinnolin-8-yl)methyl)-4,7-dioxooctahydro-2H-pyrazino[2,1-c][1][3][4]triazin-6-yl)methyl)phenyl phosphate[5] |

| CAS Number | 1144044-02-9[2] |

| SMILES | C=CCN1CC(N(--INVALID-LINK--C(N(CC3=CC=CC4=CN(C)N=C43)C5)=O)[C@H]5N1C(NCC6=CC=CC=C6)=O)=O[2] |

A 2D representation of the chemical structure of this compound is provided below.

Caption: 2D Chemical Structure of this compound.

Mechanism of Action: Targeting the Wnt/β-Catenin Pathway

This compound functions as a selective inhibitor of the Wnt/β-catenin signaling pathway.[2] Its primary mechanism involves antagonizing the binding of β-catenin to T-cell factor (TCF) in the nucleus.[1][2] This interaction is a critical step in the activation of Wnt target genes that promote cell proliferation and survival.[3][6] By disrupting the β-catenin/TCF complex, this compound effectively downregulates the expression of downstream target genes such as c-Myc, cyclin D1, and LEF1.[3][4] This inhibitory action has been shown to be particularly effective in cancer stem cells, which often exhibit elevated Wnt/β-catenin signaling.[1][7]

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the inhibitory role of this compound.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Quantitative Data

This compound has demonstrated potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (hours) | Reference |

| HCT116 | Colon Cancer | 4.81 | 24 | [3] |

| HCT116 | Colon Cancer | 1.31 | 48 | [3] |

| HCT116 | Colon Cancer | 0.91 | 72 | [3] |

| 4T1 | Mouse Breast Cancer | 2 | 48 | [2] |

| MDA-MB-435 | Human Breast Cancer | 0.8 | 48 | [2] |

| Hep3B | Liver Cancer | 2.566 | 48 | [2] |

| Huh7 | Liver Cancer | 2.630 | 48 | [2] |

| HepG2 | Liver Cancer | 2.596 | 48 | [2] |

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of this compound.

Cell Viability and Cytotoxicity Assays

-

Method: MTS or MTT assays are commonly employed to assess the effect of this compound on cell viability.

-

Procedure: Cancer cell lines (e.g., HCT116, 4T1, MDA-MB-435) are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).[2][3] Following treatment, a reagent such as MTS or MTT is added, and the absorbance is measured to determine the percentage of viable cells relative to a vehicle-treated control.[3][4]

Western Blot Analysis

-

Purpose: To determine the effect of this compound on the protein expression levels of key components of the Wnt/β-catenin pathway.

-

Procedure: Cells are treated with this compound, and total protein is extracted. For nuclear protein analysis, nuclear fractionation is performed. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., β-catenin, LEF1, c-Myc, Cyclin D1).[3][4] A secondary antibody conjugated to an enzyme is then used for detection via chemiluminescence.[8]

Luciferase Reporter Assay

-

Purpose: To quantify the transcriptional activity of the β-catenin/TCF complex.

-

Procedure: Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash).[3] Following treatment with this compound, luciferase activity is measured and normalized to a control reporter to determine the extent of pathway inhibition.[8]

Real-Time PCR

-

Purpose: To measure the effect of this compound on the mRNA expression of Wnt target genes.

-

Procedure: Total RNA is extracted from this compound-treated cells and reverse-transcribed into cDNA.[1] Quantitative PCR is then performed using primers specific for target genes.[4] Gene expression levels are normalized to a housekeeping gene.[1][4]

In Vivo Xenograft Models

-

Purpose: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Procedure: Human cancer cells (e.g., Hep3B, HCT116, 4T1, MDA-MB-435) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., NOD/SCID).[1][3][4] Once tumors are established, mice are treated with this compound (e.g., 100 mg/kg, intraperitoneally) or a vehicle control.[1][4] Tumor volume and body weight are monitored throughout the study.[4]

The following diagram outlines a general workflow for evaluating the in vivo efficacy of this compound.

References

- 1. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. molnova.com [molnova.com]

- 6. Selective Wnt/β-catenin Small-molecule Inhibitor this compound Impairs Tumor Growth of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective Wnt/β-catenin Small-molecule Inhibitor this compound Impairs Tumor Growth of Colon Cancer | Anticancer Research [ar.iiarjournals.org]

CWP232228: A Potent Inhibitor of the β-catenin/TCF Interaction for Cancer Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. CWP232228 is a novel small molecule inhibitor designed to specifically disrupt the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, a crucial step in the activation of Wnt target genes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy in various cancer models, and detailed experimental protocols for its evaluation.

Introduction

The canonical Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, cytoplasmic β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor complex, this degradation is inhibited, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin binds to TCF/LEF transcription factors, driving the expression of oncogenes such as c-Myc and Cyclin D1.[1][2][3] Dysregulation of this pathway, often through mutations in components of the destruction complex, leads to constitutive activation of β-catenin/TCF signaling and is a key driver in many cancers, including colorectal, breast, and liver cancers.[1][4][5]

This compound has emerged as a promising therapeutic agent that directly targets the protein-protein interaction between β-catenin and TCF.[4][5][6] This guide will delve into the technical details of this compound, providing researchers and drug development professionals with the necessary information to understand and potentially utilize this compound in their studies.

Mechanism of Action

This compound functions by antagonizing the binding of β-catenin to the TCF protein in the nucleus.[4][5][6] This inhibitory action prevents the formation of the active transcriptional complex, thereby downregulating the expression of Wnt/β-catenin target genes.[3][4] Studies have shown that this compound treatment leads to a significant decrease in the expression of LEF1, c-Myc, and Cyclin D1 in cancer cells.[1][4][7]

Quantitative Data on Preclinical Efficacy

This compound has demonstrated significant anti-cancer activity in a variety of preclinical models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |

| MDA-MB-435 | Human Breast Cancer | 0.8 | 48 | [4][6] |

| 4T1 | Mouse Breast Cancer | 2.0 | 48 | [4][6] |

| Hep3B | Human Liver Cancer | 2.566 | 48 | [6] |

| Huh7 | Human Liver Cancer | 2.630 | 48 | [6] |

| HepG2 | Human Liver Cancer | 2.596 | 48 | [6] |

| HCT116 | Human Colon Cancer | 4.81 | 24 | [2] |

| HCT116 | Human Colon Cancer | 1.31 | 48 | [2] |

| HCT116 | Human Colon Cancer | 0.91 | 72 | [2] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Dosage and Administration | Treatment Duration | Outcome | Reference |

| Breast Cancer | 4T1 | Balb/c mice | 100 mg/kg, i.p. daily | 21 days | Significant reduction in tumor volume. | [4][6] |

| Breast Cancer | MDA-MB-435 | NOD/SCID mice | 100 mg/kg, i.p. daily | 60 days | Significant reduction in tumor volume. | [4][6] |

| Liver Cancer | Hep3B | NOD/SCID mice | 100 mg/kg, i.p. | 8 weeks | Reduced tumor volume and repopulation frequency of tumor-initiating cells. | [5] |

| Colon Cancer | HCT116 | NSG mice | Not specified | 3 weeks | Inhibited growth of xenografted colon cancer cells. | [1][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Proliferation (Cytotoxicity) Assay

This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MDA-MB-435, 4T1, Hep3B, HCT116)

-

Appropriate cell culture medium and supplements

-

96-well plates

-

This compound stock solution

-

Cell Counting Kit-8 (CCK-8) or MTS reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[4]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

TOPFlash Luciferase Reporter Assay

This assay measures the transcriptional activity of the β-catenin/TCF complex.

Materials:

-

Cells co-transfected with TOPFlash (contains TCF binding sites) and FOPFlash (mutated TCF binding sites, negative control) reporter plasmids.

-

Renilla luciferase plasmid (for normalization).

-

This compound

-

Wnt3a conditioned medium (or recombinant Wnt3a)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Co-transfect cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids.

-

After 24 hours, treat the cells with Wnt3a conditioned medium in the presence or absence of varying concentrations of this compound.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure the firefly (TOP/FOPFlash) and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity. The results are often expressed as fold transactivation relative to the control.[1]

Western Blot Analysis

This technique is used to detect changes in the protein levels of Wnt signaling targets.

Materials:

-

Cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-LEF1, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.[1]

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[1]

In Vivo Xenograft Study

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG mice)

-

Cancer cell line (e.g., 4T1, MDA-MB-435, Hep3B, HCT116)

-

Matrigel (optional)

-

This compound

-

Vehicle control (e.g., PBS)

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^5 to 1 x 10^6 cells), often mixed with Matrigel, into the flank of the mice.[4][5]

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) on a set schedule (e.g., daily).[4][6]

-

Measure tumor volume using calipers (Volume = 0.5 x Length x Width^2) at regular intervals.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

References

- 1. Selective Wnt/β-catenin Small-molecule Inhibitor this compound Impairs Tumor Growth of Colon Cancer | Anticancer Research [ar.iiarjournals.org]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Selective Wnt/β-catenin Small-molecule Inhibitor this compound Impairs Tumor Growth of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CWP232228 in HCT116 Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro use of CWP232228, a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway, with the human colorectal carcinoma cell line HCT116. Detailed protocols for essential experiments, including cell culture, cytotoxicity assessment, apoptosis analysis, and target engagement verification, are presented. Furthermore, quantitative data from relevant studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate experimental design and data interpretation.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of many cancers, including colorectal cancer. HCT116, a commonly used colorectal cancer cell line, harbors a mutation in β-catenin, leading to its constitutive activation and making it an excellent model system to study inhibitors of this pathway. This compound is a novel therapeutic agent that disrupts the interaction between β-catenin and its transcriptional co-activator, Bcl-9, thereby inhibiting the transcription of Wnt target genes and inducing anti-tumor effects. These application notes provide detailed protocols for investigating the effects of this compound on HCT116 cells in vitro.

Data Presentation

Table 1: Cytotoxicity of this compound in HCT116 Cells (IC50 Values)

| Time Point | IC50 (µM) |

| 24 hours | 4.81[1] |

| 48 hours | 1.31[1] |

| 72 hours | 0.91[1] |

Experimental Protocols

HCT116 Cell Culture

Materials:

-

HCT116 cells (ATCC® CCL-247™)

-

McCoy's 5A Medium (e.g., Gibco #16600)[2]

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks, plates, and other sterile plasticware

Protocol:

-

Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[2]

-

Subculture the cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cells once with sterile PBS. b. Add 1-2 mL of 0.25% Trypsin-EDTA to a T-75 flask and incubate at 37°C for 3-5 minutes, or until the cells detach. c. Neutralize the trypsin by adding 4-5 mL of complete growth medium. d. Centrifuge the cell suspension at 200 x g for 5 minutes. e. Resuspend the cell pellet in fresh complete growth medium and plate at the desired density.

Cell Viability (MTS) Assay

Materials:

-

HCT116 cells

-

Complete growth medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Flow Cytometry)

Materials:

-

HCT116 cells

-

Complete growth medium

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Seed HCT116 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 48 hours).

-

Harvest the cells by trypsinization and collect both the detached and adherent cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

Materials:

-

HCT116 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (see Table 2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat HCT116 cells with this compound as desired.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Table 2: Recommended Primary Antibodies for Western Blot

| Target Protein | Recommended Antibody Source |

| β-catenin | Thermo Fisher Scientific (Cat# 14-2567-82)[3] |

| c-Myc | Cell Signaling Technology |

| Cyclin D1 | Cell Signaling Technology (Cat# 2922)[4], Proteintech (Cat# 60186-1-Ig)[5] |

| β-actin (Loading Control) | Standard commercial sources |

Note: Optimal antibody dilutions should be determined empirically.

Luciferase Reporter Assay

Materials:

-

HCT116 cells stably expressing a TCF/LEF-responsive luciferase reporter construct

-

This compound

-

96-well white-bottom cell culture plates

-

Luciferase Assay System (e.g., Promega)

-

Luminometer

Protocol:

-

Seed the HCT116 TCF/LEF reporter cells in a 96-well white-bottom plate.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired time (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Mandatory Visualization

Caption: Experimental workflow for in vitro analysis of this compound in HCT116 cells.

Caption: Mechanism of action of this compound in HCT116 cells.

References

- 1. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. beta Catenin Monoclonal Antibody (15B8) (14-2567-82) [thermofisher.com]

- 4. Cyclin D1 Antibody | Cell Signaling Technology [cellsignal.com]

- 5. Cyclin D1 antibody (60186-1-Ig) | Proteintech [ptglab.com]

Application Notes and Protocols for CWP232228 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CWP232228 is a potent and selective small-molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It exerts its anticancer effects by disrupting the interaction between β-catenin and the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors in the nucleus. This inhibition leads to the downregulation of Wnt target genes, subsequently inducing apoptosis and cell cycle arrest in cancer cells.[1][3] Preclinical studies have demonstrated the efficacy of this compound in various in vivo mouse models of cancer, including colorectal, breast, and liver cancer, with a notable effect on cancer stem-like cells.[1][4]

These application notes provide detailed protocols for the use of this compound in in vivo mouse models, including dosage, administration, and experimental workflows.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. In the absence of a Wnt ligand, a destruction complex, consisting of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor, Frizzled (FZD), and co-receptor, LRP5/6, leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.[5][6][7][8][9] this compound directly inhibits the final step of this cascade by preventing the binding of β-catenin to TCF/LEF.

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound in various cancer models.

Table 1: In Vitro IC₅₀ Values of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (hours) |

| HCT116 | Colorectal Cancer | 4.81 | 24 |

| 1.31 | 48 | ||

| 0.91 | 72 |

Data extracted from a study on colorectal cancer cells.[1]

Table 2: Summary of In Vivo Efficacy Studies with this compound

| Cancer Model | Cell Line | Mouse Strain | This compound Dosage and Administration | Key Findings |

| Breast Cancer | 4T1 | BALB/c | 100 mg/kg, i.p., daily | Significant reduction in tumor volume. |

| Breast Cancer | MDA-MB-435 | NOD/SCID | 100 mg/kg, i.p., daily | Significant reduction in tumor volume.[4] |

| Colorectal Cancer | HCT116 | NSG | Not specified | Inhibited growth of xenografted colon cancer cells.[1] |

| Liver Cancer | Hep3B | Not specified | 100 mg/kg, i.p. | Significant decrease in tumor size and weight. |

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration

This protocol provides a general method for preparing a this compound solution for intraperitoneal (i.p.) injection in mice. As this compound is a small molecule, it may have limited aqueous solubility. Therefore, a co-solvent such as DMSO is often required.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Sterile, light-protected microcentrifuge tubes

-

Sterile syringes and needles

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (e.g., 100 mg/kg) and the average weight of the mice in the treatment group, calculate the total mass of this compound needed.

-

Prepare a stock solution in DMSO:

-

Weigh the calculated amount of this compound powder and place it in a sterile, light-protected microcentrifuge tube.

-

Add a minimal volume of sterile DMSO to dissolve the powder completely. Vortex gently to ensure complete dissolution. The concentration of this stock solution will depend on the final desired concentration and the tolerated percentage of DMSO.

-

-

Dilute the stock solution with PBS:

-

On the day of injection, dilute the DMSO stock solution with sterile PBS to the final desired concentration. The final concentration of DMSO should be kept to a minimum, ideally below 10%, to avoid toxicity.

-

For a 100 mg/kg dose in a 20g mouse, the mouse will receive 2 mg of this compound. If the injection volume is 200 µL, the final concentration of the solution should be 10 mg/mL.

-

Example Dilution: To achieve a final solution with 10% DMSO, you would mix 1 part of the DMSO stock solution with 9 parts of PBS.

-

-

Final Preparation:

-

Mix the solution thoroughly by gentle inversion.

-

Visually inspect the solution for any precipitation. If precipitation occurs, adjustments to the formulation (e.g., addition of other solubilizing agents like PEG300 or Tween 80) may be necessary.

-

Draw the required volume into sterile syringes for injection.

-

Note: Always prepare the final dosing solution fresh on the day of administration. A vehicle control group receiving the same concentration of DMSO in PBS should be included in all experiments.

Protocol 2: Orthotopic Xenograft Mouse Model of Breast Cancer and this compound Treatment

This protocol describes the establishment of an orthotopic breast cancer xenograft model and subsequent treatment with this compound.

Materials:

-

Breast cancer cell line (e.g., 4T1 or MDA-MB-435)

-

Appropriate cell culture medium

-